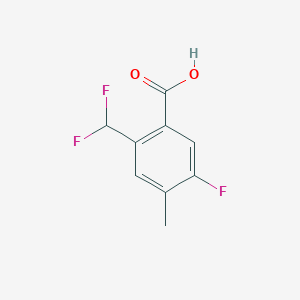

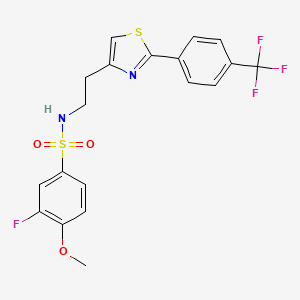

![molecular formula C19H20N4O3 B2929972 3-isopentyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 902327-52-0](/img/structure/B2929972.png)

3-isopentyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-isopentyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains several functional groups, including an oxazolo ring and a purine ring, which are common in many biological molecules .

Physical And Chemical Properties Analysis

Without specific information on this compound, it’s difficult to provide an accurate analysis of its physical and chemical properties .Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

The chemical structure of 3-isopentyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, similar to purine analogues, has been explored for its antiviral activity. In one study, sugar-modified nucleoside derivatives of a related purine analogue were synthesized and evaluated for their antiviral activity against the Semliki Forest virus, revealing that certain compounds exhibited similar activity to the parent compound. This indicates the potential of such structures in the development of antiviral agents (Kini et al., 1991).

Immunomodulatory Effects

Another research avenue involves the exploration of purine nucleosides' immunomodulatory effects. Novel analogues synthesized in the thiazolo[4,5-d]pyrimidine ring system demonstrated significant immunoactivity, indicating that these structures can be effective in potentiating various murine immune functions. This suggests their application in therapies aimed at enhancing immune responses (Nagahara et al., 1990).

Medicinal Chemistry and Drug Design

The structural versatility of purine analogues allows for their application in medicinal chemistry and drug design. The development of 1,3,5-triazine-based analogues isosteres to purine has led to significant advances in this field. These analogues have been employed in the development of inhibitors for various kinases and receptors, showcasing the chemical's role in generating new therapeutic agents with potential for treating diseases like cancer and viral infections (Lim & Dolzhenko, 2014).

Anticancer Properties

Research on purine isosteres, including compounds with structures similar to this compound, has shown promising anticancer properties. These studies offer insights into the potential application of such compounds as anticancer agents, highlighting their ability to inhibit the growth of various cancer cell lines. This underscores the importance of these structures in the search for new anticancer drugs (Junaid et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-methyl-2-(3-methylbutyl)-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-12(2)9-10-22-17(24)15-16(21(3)19(22)25)20-18-23(15)11-14(26-18)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNXOXXBPDMEQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

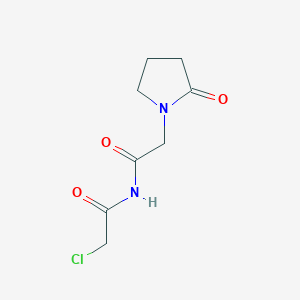

![N-(2,4-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2929889.png)

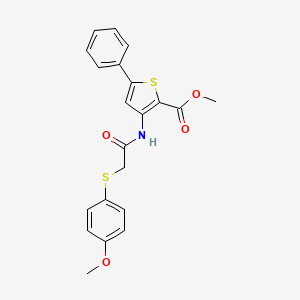

![4-(4-methylphenyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2929891.png)

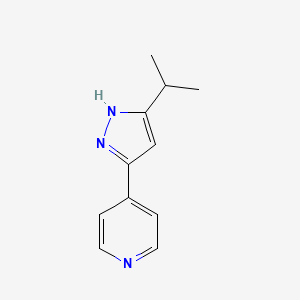

![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929894.png)

![5-Bromo-2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2929902.png)

![1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2929904.png)

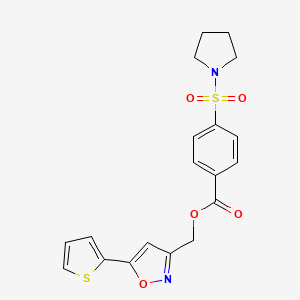

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2929910.png)

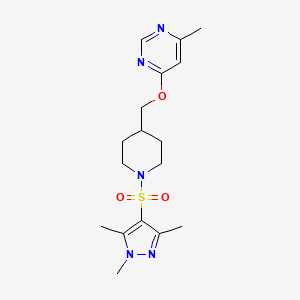

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2929912.png)